1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA, which can have a range of physiological and biochemical effects.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide involves inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Increased levels of GABA can lead to a range of physiological and biochemical effects, including anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal studies. These include increased levels of GABA in the brain, reduced seizure activity, improved cognitive function, and reduced anxiety and depression-like behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. However, the use of this compound in lab experiments can be limited by its cost and availability. The synthesis of this compound is complex and requires specialized expertise, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Clinical trials are currently underway to investigate the safety and efficacy of this compound in patients with epilepsy and other disorders.
Another area of interest is the development of new GABA-AT inhibitors with improved pharmacological properties. Several research groups are currently working on the synthesis and characterization of new GABA-AT inhibitors with enhanced potency and selectivity.
Conclusion:
This compound is a potent and selective inhibitor of GABA-AT with potential therapeutic applications in neurological and psychiatric disorders. The synthesis of this compound is complex, but it has been extensively studied for its biochemical and physiological effects in animal models. Future research on this compound and other GABA-AT inhibitors may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in several scientific publications, including a patent application filed by Pfizer. The process involves the use of various reagents and solvents, and careful purification steps are required to obtain a pure product.
Aplicaciones Científicas De Investigación
1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Animal studies have shown that this compound can increase GABA levels in the brain, leading to anticonvulsant, anxiolytic, and sedative effects. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O/c23-20-5-1-3-18(13-20)19-4-2-6-21(14-19)24-22(26)17-9-11-25(12-10-17)15-16-7-8-16/h1-6,13-14,16-17H,7-12,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGDEPWNGHGEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.